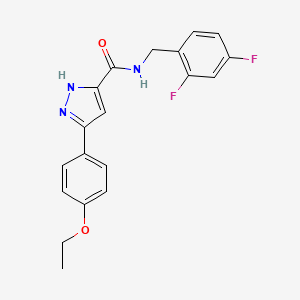
N-(2,4-difluorobenzyl)-5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-difluorophenyl)methyl]-5-(4-ethoxyphenyl)-2H-pyrazole-3-carboxamide is a synthetic organic compound characterized by the presence of difluorophenyl and ethoxyphenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-difluorophenyl)methyl]-5-(4-ethoxyphenyl)-2H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable difluorophenyl halide.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using ethoxybenzene and an appropriate acylating agent.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-difluorophenyl)methyl]-5-(4-ethoxyphenyl)-2H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(2,4-difluorophenyl)methyl]-5-(4-ethoxyphenyl)-2H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[(2,4-difluorophenyl)methyl]-5-(4-ethoxyphenyl)-2H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl and ethoxyphenyl groups may enhance binding affinity and specificity to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-difluorophenyl)methyl]cyclopropanamine
- 2,4-difluorophenylmethylamine
- 4-ethoxyphenylpyrazole derivatives
Uniqueness
N-[(2,4-difluorophenyl)methyl]-5-(4-ethoxyphenyl)-2H-pyrazole-3-carboxamide is unique due to the combination of difluorophenyl and ethoxyphenyl groups attached to the pyrazole ring. This unique structure may confer specific properties, such as enhanced stability, binding affinity, and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H17F2N3O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17F2N3O2/c1-2-26-15-7-4-12(5-8-15)17-10-18(24-23-17)19(25)22-11-13-3-6-14(20)9-16(13)21/h3-10H,2,11H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
QFEGVIJUEIWJLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















